molecular formula C20H16N2O4S B504927 N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE

N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE

Cat. No.: B504927
M. Wt: 380.4g/mol
InChI Key: DNPVOZDMEUTAAE-UHFFFAOYSA-N
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Description

N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a benzodioxine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with 4-aminobenzoyl chloride to form the intermediate N-(4-aminophenyl)thiophene-2-carboxamide. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups may produce corresponding alcohols or amines.

Scientific Research Applications

N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene sulfone share structural similarities.

    Benzodioxine Derivatives: Compounds such as 1,4-benzodioxine-6-carboxylic acid and its derivatives.

Uniqueness

N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is unique due to its combination of a thiophene ring and a benzodioxine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4g/mol

IUPAC Name

N-[4-(thiophene-2-carbonylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C20H16N2O4S/c23-19(13-3-8-16-17(12-13)26-10-9-25-16)21-14-4-6-15(7-5-14)22-20(24)18-2-1-11-27-18/h1-8,11-12H,9-10H2,(H,21,23)(H,22,24)

InChI Key

DNPVOZDMEUTAAE-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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